molecular formula C10H10ClI2NO2 B13781598 N-Chloroacetyliodotyramine CAS No. 80465-54-9

N-Chloroacetyliodotyramine

Cat. No.: B13781598
CAS No.: 80465-54-9
M. Wt: 461.45 g/mol
InChI Key: CYXNZPFCLQBCDU-HRTUCOQKSA-N
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Description

N-Chloroacetyliodotyramine is a chemical compound with the molecular formula C10H11ClINO2 It is a derivative of acetamide, characterized by the presence of chloro and iodo groups attached to a tyramine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloroacetyliodotyramine typically involves the chloroacetylation of amino compounds. One common method is the reaction of chloroacetyl chloride with amino alcohols or amino acids in the presence of a phosphate buffer. This reaction is highly chemoselective and can be carried out under metal-free, bio-compatible conditions . The reaction conditions are optimized to ensure high yields and easy isolation of the product without the need for chromatographic separation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Chloroacetyliodotyramine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Chloroacetyl Chloride: Used for the initial chloroacetylation reaction.

    Phosphate Buffer: Maintains the pH during the reaction.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various chloroacetamides, iodinated derivatives, and hydrolyzed products. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-Chloroacetyliodotyramine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Chloroacetyliodotyramine involves its interaction with specific molecular targets. The chloro and iodo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Chloroacetyltyramine: Similar structure but lacks the iodo group.

    N-Iodoacetyltyramine: Similar structure but lacks the chloro group.

    Chloroacetamide: A simpler compound with only the chloroacetyl group.

Uniqueness

N-Chloroacetyliodotyramine is unique due to the presence of both chloro and iodo groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.

Biological Activity

N-Chloroacetyliodotyramine (NCAIT) is a synthetic compound derived from iodinated tyrosine derivatives, specifically modified to include a chloroacetyl group. This unique structure combines halogenated and acetylated amino acids, making it an interesting subject for various biochemical studies. Its molecular formula is C9H8ClI1N1O2C_9H_8ClI_1N_1O_2, indicating the presence of chlorine, iodine, and nitrogen in its composition. This article explores the biological activity of NCAIT, including its synthesis, interactions, and potential applications.

Synthesis

The synthesis of this compound typically involves several steps, starting from iodinated tyrosine. The process generally includes the following:

  • Preparation of Iodinated Tyrosine : Iodination of tyrosine is performed using iodine or iodide salts under acidic conditions.
  • Chloroacetylation : The iodinated tyrosine undergoes reaction with chloroacetyl chloride in the presence of a base to form this compound.
  • Purification : The product is purified using chromatographic techniques to isolate NCAIT from unreacted materials and by-products.

Biological Properties

This compound exhibits various biological activities, particularly in relation to thyroid hormone modulation and potential antimicrobial properties. Key findings regarding its biological activity include:

  • Binding Affinity : NCAIT shows varying degrees of binding affinity with thyroid hormone receptors, indicating its potential as a modulator of thyroid activity.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties; hence, NCAIT may also exhibit such effects due to the presence of the chloroacetyl group .
  • Cell Viability and Cytotoxicity : Studies indicate that NCAIT may influence cell viability and exhibit dose-dependent cytotoxicity in certain cell lines .

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
IodotyrosineIodinated form of tyrosineThyroid hormone precursorDirectly involved in hormone synthesis
Chloroacetic AcidSimple carboxylic acid with chlorineAntimicrobial propertiesLacks amino acid structure
3-IodothyronineIodinated derivative of thyronineThyroid hormone activityActive form of thyroid hormones
ChlorotyrosineChlorinated form of tyrosinePotentially antimicrobialLess studied than this compound

This compound stands out due to its dual functionality as both an iodine-containing compound and an acetyl derivative, which may enhance its biological interactions compared to its analogs.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Inflammation Regulation : Research on N-chloroamino acids indicates that they can inhibit pro-inflammatory mediators while enhancing antioxidant responses in macrophages . This suggests that NCAIT could have similar regulatory roles during inflammatory processes.
  • Thyroid Modulation : Studies focusing on iodinated compounds have shown their significant role in thyroid function regulation. NCAIT's ability to bind thyroid hormone receptors suggests it may similarly influence thyroid hormone levels in vivo .

Properties

CAS No.

80465-54-9

Molecular Formula

C10H10ClI2NO2

Molecular Weight

461.45 g/mol

IUPAC Name

2-chloro-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C10H10ClI2NO2/c11-5-9(15)14-2-1-6-3-7(12)10(16)8(13)4-6/h3-4,16H,1-2,5H2,(H,14,15)/i12-2,13-2

InChI Key

CYXNZPFCLQBCDU-HRTUCOQKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1[125I])O)[125I])CCNC(=O)CCl

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CCNC(=O)CCl

Origin of Product

United States

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